molecular formula C12H16ClN3O2 B2421255 6-Chloro-N-(2-morpholinoethyl)nicotinamide CAS No. 446269-58-5

6-Chloro-N-(2-morpholinoethyl)nicotinamide

Cat. No. B2421255
CAS RN: 446269-58-5
M. Wt: 269.73
InChI Key: DWSIBMFUHQAQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-(2-morpholinoethyl)nicotinamide is a chemical compound with the formula C12H16ClN3O2 . It contains a total of 34 atoms, including 16 Hydrogen atoms, 12 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Chlorine atom .


Molecular Structure Analysis

The molecular structure of 6-Chloro-N-(2-morpholinoethyl)nicotinamide can be represented by the SMILES string: Clc1ccc(cn1)C(=O)NCCN2CCOCC2 . The InChI representation is: InChI=1S/C12H16ClN3O2/c13-11-2-1-10(9-15-11)12(17)14-3-4-16-5-7-18-8-6-16/h1-2,9H,3-8H2,(H,14,17) .


Physical And Chemical Properties Analysis

6-Chloro-N-(2-morpholinoethyl)nicotinamide is a solid compound . Its molecular weight is 269.72734 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.

Scientific Research Applications

1. Inhibition of Monoamine Oxidase

6-Chloro-N-(2-morpholinoethyl)nicotinamide and its derivatives have been studied for their potential as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters in the brain. Specifically, these compounds showed selective inhibition of MAO-A over MAO-B, indicating potential applications in neuropsychiatric and neurological disorders (Shi et al., 2010).

2. Corrosion Inhibition

Research has also explored the use of 6-Chloro-N-(2-morpholinoethyl)nicotinamide derivatives as corrosion inhibitors. These compounds have been evaluated for their protective effect against corrosion of metals in acidic environments. This application is significant in industrial settings where metal preservation is crucial (Jeeva et al., 2017).

3. Fluorescent Analogs in Biochemical Research

The development of fluorescent analogs of nicotinamide adenine dinucleotide (NAD) using derivatives of 6-Chloro-N-(2-morpholinoethyl)nicotinamide has been reported. These fluorescent analogs are used in biochemical research to study enzymatic reactions and cellular processes (Barrio et al., 1972).

4. Antineoplastic Activities

Some 6-substituted nicotinamides, which include derivatives of 6-Chloro-N-(2-morpholinoethyl)nicotinamide, have shown antineoplastic (anti-cancer) activities. These compounds have been tested for their efficacy against various types of cancer cells, indicating their potential in cancer therapy (Ross, 1967).

5. Utilization by Biological Systems

Studies have also focused on how various organisms, including mammals, insects, and bacteria, utilize nicotinamide derivatives, such as 6-Chloro-N-(2-morpholinoethyl)nicotinamide. This research provides insights into the metabolic pathways and biological roles of these compounds (Ellinger et al., 1947).

6. Synthesis and Chemical Properties

The synthesis and chemical properties of 6-Chloro-N-(2-morpholinoethyl)nicotinamide have been studied, providing valuable information for its potential applications in various fields, including pharmaceuticals and industrial processes (Long, 2013).

7. Alzheimer's Disease Treatment

Research into the treatment of Alzheimer’s Disease has included the synthesis of cyclopentaquinoline derivatives, including 6-Chloro-N-(2-morpholinoethyl)nicotinamide, as multifunctional agents. These compounds show promise in inhibiting enzymes related to the disease and in managing its symptoms (Czarnecka et al., 2019).

8. Electrolytic Regeneration in Bioengineering

Studies have investigated the use of 6-Chloro-N-(2-morpholinoethyl)nicotinamide in the electrolytic regeneration of reduced forms from oxidized forms of coenzymes, which is significant in biotechnological applications and bioengineering (Aizawa et al., 1976).

9. Cell Survival and Differentiation

Nicotinamide, including its derivatives like 6-Chloro-N-(2-morpholinoethyl)nicotinamide, has been studied for its role in promoting cell survival and differentiation, especially in stem cell research. This research has implications for developing new treatments for various diseases (Meng et al., 2018).

10. Agricultural Applications

Research has explored the potential use of 6-Chloro-N-(2-morpholinoethyl)nicotinamide derivatives as agrochemicals. These studies focus on developing environmentally friendly and sustainable plant protection agents (Stachowiak et al., 2022).

Mechanism of Action

While the specific mechanism of action for 6-Chloro-N-(2-morpholinoethyl)nicotinamide is not available, it’s worth noting that nicotinamide, a related compound, plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . It also influences human DNA repair and cellular stress responses .

Safety and Hazards

The compound is classified as an Eye Irritant (category 2) under the GHS classification . The safety information includes the following hazard statements: H319, which means it causes serious eye irritation . The precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 .

properties

IUPAC Name

6-chloro-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c13-11-2-1-10(9-15-11)12(17)14-3-4-16-5-7-18-8-6-16/h1-2,9H,3-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSIBMFUHQAQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832254
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Chloro-N-(2-morpholinoethyl)nicotinamide

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